Cas no 1183393-79-4 (2-chloro-5-(3-methylphenyl)benzoic Acid)

2-Chloro-5-(3-methylphenyl)benzoic acid is a substituted benzoic acid derivative featuring a chloro substituent at the 2-position and a 3-methylphenyl group at the 5-position of the aromatic ring. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its structural attributes, including the electron-withdrawing chloro group and the lipophilic 3-methylphenyl moiety, enhance its reactivity in coupling reactions and functional group transformations. The compound exhibits moderate solubility in common organic solvents, facilitating its use in various synthetic protocols. Its well-defined molecular structure ensures consistent performance in applications requiring precise chemical modifications.
2-chloro-5-(3-methylphenyl)benzoic Acid structure
1183393-79-4 structure
Product Name:2-chloro-5-(3-methylphenyl)benzoic Acid
CAS No:1183393-79-4
MF:C14H11ClO2
MW:246.688943147659
MDL:MFCD12859304
CID:1210932
PubChem ID:50994824
Update Time:2025-10-31

2-chloro-5-(3-methylphenyl)benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-5-(3-methylphenyl)benzoic Acid
    • BLHDWWDRVRKYPE-UHFFFAOYSA-N
    • SCHEMBL787118
    • 2-Chloro-5-(3-methylphenyl)benzoic acid, 95%
    • AKOS005821276
    • 4-chloro-3'-methylbiphenyl-3-carboxylic acid
    • 4-Chloro-3'-methyl[1,1'-biphenyl]-3-carboxylic acid
    • 1183393-79-4
    • MFCD12859304
    • DTXSID50679189
    • EN300-1085819
    • MDL: MFCD12859304
    • Inchi: 1S/C14H11ClO2/c1-9-3-2-4-10(7-9)11-5-6-13(15)12(8-11)14(16)17/h2-8H,1H3,(H,16,17)
    • InChI Key: BLHDWWDRVRKYPE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(=O)O)C1C=CC=C(C)C=1

Computed Properties

  • Exact Mass: 246.0447573g/mol
  • Monoisotopic Mass: 246.0447573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 279
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 37.3Ų

2-chloro-5-(3-methylphenyl)benzoic Acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
abcr
AB325853-5g
2-Chloro-5-(3-methylphenyl)benzoic acid, 95%; .
1183393-79-4 95%
5g
€1159.00 2025-04-22
abcr
AB325853-5 g
2-Chloro-5-(3-methylphenyl)benzoic acid, 95%; .
1183393-79-4 95%
5g
€1159.00 2023-04-26
Enamine
EN300-1085819-0.05g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1085819-0.1g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1085819-0.25g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1085819-0.5g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1085819-1.0g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4
1g
$728.0 2023-06-10
Enamine
EN300-1085819-2.5g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1085819-5.0g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4
5g
$2110.0 2023-06-10
Enamine
EN300-1085819-10.0g
2-chloro-5-(3-methylphenyl)benzoic acid
1183393-79-4
10g
$3131.0 2023-06-10

2-chloro-5-(3-methylphenyl)benzoic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1183393-79-4)2-chloro-5-(3-methylphenyl)benzoic Acid
Order Number:A1106368
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:45
Price ($):687.0
Email:sales@amadischem.com

Additional information on 2-chloro-5-(3-methylphenyl)benzoic Acid

Introduction to 2-Chloro-5-(3-Methylphenyl)benzoic Acid (CAS No. 1183393-79-4)

2-Chloro-5-(3-methylphenyl)benzoic acid (CAS No. 1183393-79-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including the development of novel therapeutic agents and as a key intermediate in the synthesis of other bioactive molecules.

The chemical structure of 2-chloro-5-(3-methylphenyl)benzoic acid consists of a benzoic acid core substituted with a chloro group at the 2-position and a 3-methylphenyl group at the 5-position. This arrangement imparts specific physical and chemical properties that make it an attractive candidate for further investigation. The presence of the chloro and methyl groups introduces electron-withdrawing and electron-donating effects, respectively, which can influence the compound's reactivity and biological activity.

Recent studies have explored the potential of 2-chloro-5-(3-methylphenyl)benzoic acid in various medicinal applications. One notable area of research is its use as an intermediate in the synthesis of anti-inflammatory drugs. The compound's ability to modulate specific biological pathways has been investigated, with promising results suggesting its potential as a lead compound for drug development.

In addition to its role in drug synthesis, 2-chloro-5-(3-methylphenyl)benzoic acid has been studied for its anti-cancer properties. Research has shown that this compound can inhibit the growth of certain cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival. These findings have opened up new avenues for exploring its therapeutic potential in oncology.

The physical properties of 2-chloro-5-(3-methylphenyl)benzoic acid, such as its melting point, solubility, and stability, have also been well-characterized. These properties are crucial for optimizing its use in various chemical processes and formulations. For instance, its solubility in organic solvents makes it suitable for use in solution-phase synthesis, while its stability under different conditions ensures reliable performance in laboratory settings.

Synthesis methods for 2-chloro-5-(3-methylphenyl)benzoic acid have been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 2-chlorobenzoic acid with 3-methylphenylboronic acid using palladium-catalyzed coupling reactions. This method provides high yields and good selectivity, making it a preferred choice for large-scale production.

The safety profile of 2-chloro-5-(3-methylphenyl)benzoic acid is another important aspect that has been evaluated. Toxicity studies have shown that this compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in preclinical models. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.

In conclusion, 2-chloro-5-(3-methylphenyl)benzoic acid (CAS No. 1183393-79-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable physical properties make it an attractive candidate for further development as a therapeutic agent or as an intermediate in the synthesis of other bioactive molecules. Ongoing research continues to uncover new insights into its biological activity and potential uses, highlighting its significance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1183393-79-4)2-chloro-5-(3-methylphenyl)benzoic Acid
A1106368
Purity:99%
Quantity:5g
Price ($):687.0
Email